4-Nitrophenyl alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl α-D-glucopyranoside involves a stereoselective process to link α-D-glucopyranosyl units with a 4-nitrophenyl or benzyl group. This process uses key glycosyl donors and achieves high selectivity for the α-anomer (Jain & Matta, 1992). Additionally, specific derivatives, such as 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, have been synthesized through novel routes, indicating the versatility and importance of structural modifications in studying enzyme inhibition (Briggs, Haines, & Taylor, 1992).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl α-D-glucopyranoside plays a crucial role in its reactivity and interaction with enzymes. Studies on the hydrolysis of its tetraphosphate derivatives have revealed insights into its molecular behavior under various conditions, illustrating the impact of its structural features on reaction mechanisms (Camilleri et al., 1994).
Chemical Reactions and Properties
4-Nitrophenyl α-D-glucopyranoside participates in a range of chemical reactions, primarily as a substrate in enzymatic assays. Its ability to be hydrolyzed by specific enzymes, such as α-glucosidases, underlines its utility in biochemical research. The compound's hydrolysis offers a method for studying enzyme kinetics and specificity, providing insights into the catalytic mechanisms of enzymes (Suzuki et al., 1979).
Physical Properties Analysis
The physical properties of 4-Nitrophenyl α-D-glucopyranoside, such as solubility, melting point, and stability, are essential for its practical application in research. These properties affect its handling, storage, and use in various experimental setups. While specific studies on these aspects were not highlighted, they are critical for researchers utilizing this compound.
Chemical Properties Analysis
The chemical properties of 4-Nitrophenyl α-D-glucopyranoside, including reactivity, stability under different conditions, and interaction with other molecules, are vital for its use in enzymatic assays and studies on glycoside hydrolysis. Its role as a substrate for glucansucrases and its participation in the synthesis of complex oligosaccharides underscore the compound's versatility and utility in exploring the mechanisms of carbohydrate-active enzymes (Binder & Robyt, 1983).
Scientific Research Applications
Enzyme Inhibition : A derivative of 4-nitrophenyl α-D-glucopyranoside, 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, shows potential as an inhibitor for yeast α-glucosidase, suggesting its use in developing new inhibitors for this enzyme class (Briggs, Haines, & Taylor, 1992).
Substrate for Enzyme Activity : This compound serves as a substrate for glucansucrases in bacteria like Leuconostoc mesenteroides and Streptococcus mutans. It's used in studies exploring the production of substances like dextran and p-nitrophenyl isomaltod (Binder & Robyt, 1983).
Synthesis of Oligosaccharides : Methyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-β-D-glucopyranoside, a novel reagent for α-glycosylation, enables the selective synthesis of α-D-glucopyranosyl-linked oligosaccharides with 4-nitrophenyl or benzyl groups (Jain & Matta, 1992).
Diuretic Activity : In pharmacological research, 4-nitrophenyl-α-D-glucopyranoside exhibits significant diuretic activity, increasing diuresis in rats by 2.5 times compared to control values (Smirnov et al., 2015).
Fluorescent Assay Development : A study developed a sensitive fluorescent assay using nitrogen-doped carbon dots for detecting α-glucosidase activity. This assay is applicable in anti-diabetic drug discovery and screening (Kong et al., 2017).
Glycoside Hydrolysis Studies : The compound assists in understanding the hydrolysis mechanisms of glycosides. For instance, the intramolecular nucleophilic catalysis by the phosphate group in the 2-position of 4-nitrophenyl α-D-glucopyranoside tetraphosphates was shown to significantly accelerate hydrolysis (Camilleri et al., 1994).
Assays for Amylase Activity : It is used as a substrate in the synthesis of p-nitrophenyl 6(5)-O-benzyl-alpha-maltopentaoside, which is suitable for alpha-amylase assays (Satomura et al., 1988).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-ZIQFBCGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031992 | |
Record name | 4-Nitrophenyl alpha-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl alpha-D-glucopyranoside | |
CAS RN |
3767-28-0 | |
Record name | p-Nitrophenyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3767-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl alpha-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003767280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl alpha-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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